molecular formula C15H17N5O2 B11289234 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11289234
M. Wt: 299.33 g/mol
InChI Key: IWEHFUWIWWRVKW-UHFFFAOYSA-N
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Description

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazotriazoles. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazotriazole Core: The initial step involves the cyclization of appropriate precursors to form the imidazotriazole core. This can be achieved through the reaction of ethyl hydrazinecarboxylate with 4-methylphenyl isocyanate under controlled conditions.

    Introduction of the Acetamide Group: The next step involves the introduction of the acetamide group through an acylation reaction. This can be done by reacting the imidazotriazole intermediate with acetic anhydride in the presence of a base such as pyridine.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-phenylacetamide
  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide exhibits unique properties such as enhanced biological activity and selectivity towards specific targets. The presence of the 4-methylphenyl group may contribute to its improved pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H17N5O2/c1-3-12-17-15-18-14(22)11(20(15)19-12)8-13(21)16-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,16,21)(H,17,18,19,22)

InChI Key

IWEHFUWIWWRVKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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